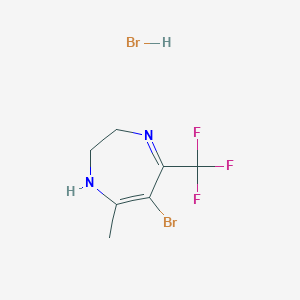

![molecular formula C18H30BNO5 B2685857 Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate CAS No. 1313034-29-5](/img/structure/B2685857.png)

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

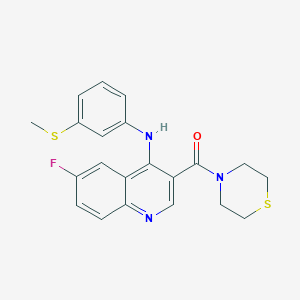

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate is a chemical compound. It is a derivative of boronic acids and has the empirical formula C16H28BNO4 . It is often used as an intermediate in the synthesis of other chemical compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom, which is part of a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached to it . The compound also contains a tert-butyl group and a carboxylate group .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 309.21 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications

Synthesis of Constrained Peptidomimetics

The compound has been utilized in the efficient synthesis of constrained peptidomimetics, specifically azabicyclo[X.Y.0]alkane amino acids, which serve as rigid dipeptide mimetics. These mimetics are valuable for structure-activity studies in peptide-based drug discovery. The synthesis involves several key steps, starting from methyl N-Boc-pyroglutamate, leading to the creation of N-Boc-delta-oxo-alpha,omega-diaminoazelate intermediate, and finally yielding the fused ring system suitable for solid-phase synthesis (Mandal et al., 2005).

Azabicycloalkane Amino Acids

Azabicycloalkane amino acids are synthesized through a high-yield process that involves the addition of tributyltin hydride followed by elimination of tributyltin and p-tolylsulfonyl groups. This method provides a key intermediate for preparing epibatidine analogues, highlighting the compound's role in synthesizing bioactive molecules with potential therapeutic applications (Carroll et al., 2001).

Molecular Structure and Synthesis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, has been elucidated through X-ray diffraction analysis. This research provided insights into the compound's bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring. The study demonstrates the compound's potential in constructing novel molecular architectures (Moriguchi et al., 2014).

Synthesis of Optically Active Bicyclo[4.3.0]nonenone Derivatives

The compound has also been utilized in the stereocomplementary construction of optically active bicyclo[4.3.0]nonenone derivatives. This process, derived from diethyl L-tartrate, underscores the compound's versatility in creating stereoselectively or exclusively optically active structures, further emphasizing its utility in synthesizing compounds with potential applications in pharmaceuticals (Mukai et al., 1999).

Mechanism of Action

properties

IUPAC Name |

tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BNO5/c1-16(2,3)23-15(21)20-13-8-12(9-14(20)11-22-10-13)19-24-17(4,5)18(6,7)25-19/h8,13-14H,9-11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVULVIWSNJBKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3COCC(C2)N3C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

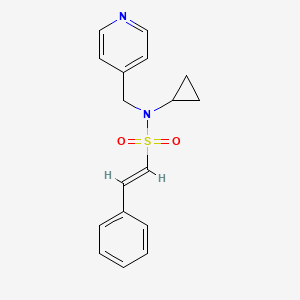

![3-Amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2685777.png)

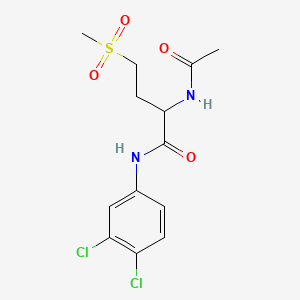

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

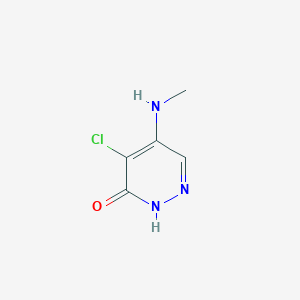

![2-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2685779.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2685780.png)

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2685783.png)

![9-Oxa-1-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2685789.png)

![4-[(tert-Butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid pinacol ester](/img/structure/B2685791.png)